4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Mechanism of Action
Target of Action
It’s known that many thienopyrimidine derivatives are employed as intermediates for pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
Thienopyrimidines, in general, are known to demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Biochemical Pathways
It’s worth noting that many thienopyrimidine derivatives are known to target kinases, which play key roles in several signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine involves the Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides high yields and is suitable for liquid-phase combinatorial synthesis.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthetic approachesThe use of 2-nitrothiophenes as starting compounds and their subsequent reduction with phosphorus trichloride is one common approach .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thienopyrimidine core .
Scientific Research Applications
4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industrial Applications: It is employed in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine
- 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
- 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-3-12-8-6(4)7(9)10-5(2)11-8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVYSSMMLABHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935843-18-8 | |
Record name | 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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